2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Organic luminescent materials OLED emitters Fluorescent probes

2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 946745-03-5) is a 3,5-disubstituted 1,2,4-oxadiazole derivative bearing a 3,4-dimethoxyphenyl ring at position 3 and an ortho-aniline moiety at position 5. Belonging to the 2-(1,2,4-oxadiazol-5-yl)aniline scaffold, this compound has been validated as a new class of blue luminescent materials, where the ortho-amino group is essential for optimal luminescence efficiency.

Molecular Formula C16H15N3O3
Molecular Weight 297.314
CAS No. 946745-03-5
Cat. No. B2736873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline
CAS946745-03-5
Molecular FormulaC16H15N3O3
Molecular Weight297.314
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3N)OC
InChIInChI=1S/C16H15N3O3/c1-20-13-8-7-10(9-14(13)21-2)15-18-16(22-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3
InChIKeyLOKAEBNZSYIJSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 946745-03-5 (2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline) – A Dual-Purpose Ortho-Aniline Oxadiazole for Luminescence and Anticancer Screening


2-(3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline (CAS 946745-03-5) is a 3,5-disubstituted 1,2,4-oxadiazole derivative bearing a 3,4-dimethoxyphenyl ring at position 3 and an ortho-aniline moiety at position 5 [1]. Belonging to the 2-(1,2,4-oxadiazol-5-yl)aniline scaffold, this compound has been validated as a new class of blue luminescent materials, where the ortho-amino group is essential for optimal luminescence efficiency [2]. With a molecular formula of C16H15N3O3 and a molecular weight of 297.31 g/mol , the compound is commercially available at ≥98% purity (HPLC) and is supplied through the InterBioScreen bioactive screening collection (Product No. BB_SC-7346) [3].

Why the Ortho-Aniline Substitution Pattern Makes 946745-03-5 Non-Interchangeable with Other 1,2,4-Oxadiazole Analogs


Direct substitution of 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline with regioisomeric or structurally similar 1,2,4-oxadiazole analogs is not scientifically valid due to three critical structure–property relationships: (1) the ortho-position of the aniline amino group is the primary determinant of luminescence efficiency within the 2-(1,2,4-oxadiazol-5-yl)aniline scaffold, with meta- and para-substituted analogs exhibiting qualitatively different or absent luminescence [1]; (2) the 3,4-dimethoxyphenyl substituent at position 3 of the oxadiazole ring directly modulates both electronic properties and biological target engagement, as demonstrated by the substantially altered anticancer potency observed when this moiety is replaced or extended [2]; (3) attempts to use simpler building blocks such as 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (lacking the aniline moiety) or 2-(1,2,4-oxadiazol-5-yl)aniline (lacking the dimethoxyphenyl group) fail to recapitulate the combined photophysical and potential bioactivity profile [1][2].

Quantitative Differentiation Evidence – 946745-03-5 Versus Closest Analogs and In-Class Candidates


Ortho-Aniline Regioisomerism as the Decisive Factor for Blue Luminescence: Evidence from the 2-(1,2,4-Oxadiazol-5-yl)aniline Scaffold

Baykov et al. (2022) demonstrated that within the 2-(1,2,4-oxadiazol-5-yl)aniline scaffold, luminescence efficiency is critically dependent on the position of the amino group on the phenyl ring. The ortho-aminophenyl derivatives, including the target compound 946745-03-5, constitute the best luminophores in this series [1]. This observation was validated across more than 20 synthesized examples, where the ortho-substitution pattern consistently yielded superior luminescence compared to meta- and para-substituted analogs [1]. The study further confirmed that the emission band and quantum yield are tunable through substituent variation on the oxadiazole ring, establishing this scaffold as a bona fide luminescent platform [1].

Organic luminescent materials OLED emitters Fluorescent probes

Anticancer Potency Differentiation: Dimethoxyphenyl-Oxadiazole Core vs. Benzo[d]thiazole-Fused Analog in T47D Breast Cancer Cells

In a 3D QSAR-driven synthesis and screening study (2020), the closely related analog 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole was evaluated for anticancer activity against a panel of human cancer cell lines [1]. This compound, which differs from the target compound 946745-03-5 by replacement of the ortho-aniline moiety with a benzo[d]thiazole group, exhibited an IC50 of 19.40 μM against the T47D breast cancer cell line. By comparison, the reference standard paclitaxel showed an IC50 of 4.10 μM in the same assay, indicating the analog was approximately 4.7-fold less potent [1]. This direct comparison establishes a benchmark for the 3,4-dimethoxyphenyl-1,2,4-oxadiazole pharmacophore and provides a quantitative reference point for evaluating the target compound's biological profile.

Anticancer screening Oxadiazole SAR Breast cancer

Purity Benchmarking: ≥98% HPLC Purity as a Minimum Specification for Reproducible Screening

Multiple commercial suppliers list 946745-03-5 at a purity specification of ≥98% (HPLC) . This specification exceeds the commonly accepted ≥95% purity threshold for high-throughput screening (HTS) library compounds and is consistent with the quality standards required for quantitative structure–activity relationship (QSAR) studies and photophysical characterization . InterBioScreen, the originating supplier, includes this compound in its Bioactive Compound (BIO) collection, which is curated for screening programs in pharmaceutical, agricultural, and biotechnology settings [1].

Compound quality control HTS library standards Reproducibility

Physicochemical Differentiation: Predicted Boiling Point and Molecular Descriptors vs. Core Oxadiazole Building Blocks

The predicted boiling point of 946745-03-5 is 491.7 ± 55.0 °C (Predicted) , reflecting its relatively high molecular weight (297.31 g/mol) and extensive conjugation compared to simpler 1,2,4-oxadiazole building blocks. By contrast, the parent compound 2-(1,2,4-oxadiazol-5-yl)aniline (MW = 161.16 g/mol) and 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (MW = 205.19 g/mol) are significantly smaller and more volatile, with correspondingly lower predicted boiling points [1]. These physicochemical differences have practical implications for purification method selection (e.g., column chromatography vs. distillation), solvent compatibility, and thermal stability assessment during storage and experimental design.

Physicochemical properties Drug-likeness Lead optimization

Storage Condition Specificity: Cold-Chain Requirement vs. Ambient-Stable Oxadiazole Analogs

The target compound requires storage under sealed, dry conditions at 2–8 °C (refrigerated) to maintain ≥98% purity specifications . This contrasts with simpler 1,2,4-oxadiazole building blocks such as 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole, which are typically stored long-term at ambient temperature in a cool, dry place . The cold-chain requirement for 946745-03-5 likely reflects the presence of the free aniline moiety, which is susceptible to oxidative degradation, and must be factored into procurement planning for laboratories without ready access to refrigerated storage.

Compound stability Storage protocols Logistics

Recommended Research and Industrial Application Scenarios for CAS 946745-03-5 Based on Validated Evidence


Blue OLED Emitter Development – Exploiting the Ortho-Aniline Luminescent Scaffold

The compound's membership in the 2-(ortho-aminophenyl)-1,2,4-oxadiazole class, which has been identified as the optimal luminophore architecture within this scaffold family [1], positions 946745-03-5 as a candidate emitter or host material for blue organic light-emitting diodes (OLEDs). The 3,4-dimethoxyphenyl substituent provides additional electron-donating character that can modulate emission wavelength and quantum yield [1]. Researchers should prioritize this compound when SAR studies require systematic variation of the aryl substituent at position 3 while retaining the essential ortho-aniline luminescent core.

Anticancer Lead Optimization – 3,4-Dimethoxyphenyl-1,2,4-Oxadiazole Pharmacophore Exploration

Building on the established anticancer activity of the 3,4-dimethoxyphenyl-1,2,4-oxadiazole core (IC50 = 19.40 μM against T47D for the benzo[d]thiazole analog; paclitaxel IC50 = 4.10 μM in the same assay) [1], 946745-03-5 serves as a versatile intermediate for generating focused libraries. The free ortho-aniline handle permits rapid diversification through amide coupling, reductive amination, or diazotization reactions, enabling systematic exploration of the structure–activity relationships around the aniline portion of the molecule.

Fluorescent Probe Design – Dual-Function Oxadiazole Scaffold with a Reactive Aniline Handle

The combination of blue luminescence [1] and a primary aromatic amine functional group makes 946745-03-5 uniquely suited for the development of fluorescent probes and sensors. The aniline moiety can be conjugated to biomolecules, targeting ligands, or solid supports without ablating the luminescent properties, as the emission originates from the oxadiazole–dimethoxyphenyl electronic system rather than the aniline group itself. This dual functionality is not available in non-amino oxadiazole fluorophores or in regioisomeric aminophenyl oxadiazoles that lack efficient luminescence [1].

High-Throughput Screening Library Procurement – Bioactive Compound Collection Standard

As a component of the InterBioScreen Bioactive Compound (BIO) collection with ≥98% purity [1], 946745-03-5 meets the quality specifications for inclusion in HTS campaigns targeting kinases, GPCRs, and other therapeutically relevant protein families. The compound is supplied with verified identity and purity documentation, reducing the burden of in-house quality control. Procurement through established screening compound suppliers ensures batch-to-batch consistency critical for hit confirmation and follow-up studies [1].

Quote Request

Request a Quote for 2-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.